molecular formula C14H13NO3 B11960764 Phenyl N-(M-anisyl)carbamate CAS No. 50699-51-9

Phenyl N-(M-anisyl)carbamate

Cat. No.: B11960764
CAS No.: 50699-51-9
M. Wt: 243.26 g/mol
InChI Key: WVMWKYUMMAHSGU-UHFFFAOYSA-N
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Description

Phenyl N-(M-anisyl)carbamate is an organic compound with the molecular formula C14H13NO3. It is a member of the carbamate family, which are esters of carbamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl N-(M-anisyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with M-anisidine (3-methoxyaniline) under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods: In industrial settings, the production of this compound often involves a one-pot synthesis method. This method combines the reactants in a single reaction vessel, reducing the need for multiple purification steps and improving overall yield. The use of catalysts such as zeolites or metal complexes can further optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Phenyl N-(M-anisyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Comparison with Similar Compounds

Phenyl N-(M-anisyl)carbamate can be compared with other similar compounds, such as:

Uniqueness: What sets this compound apart is its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The methoxy group in the meta position (M-anisyl) can affect the compound’s electronic properties and interactions with biological targets .

Properties

IUPAC Name

phenyl N-(3-methoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-13-9-5-6-11(10-13)15-14(16)18-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMWKYUMMAHSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201243904
Record name Carbamic acid, (3-methoxyphenyl)-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50699-51-9
Record name Carbamic acid, (3-methoxyphenyl)-, phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50699-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (3-methoxyphenyl)-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYL N-(M-ANISYL)CARBAMATE
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